2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Description
The compound 2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde (hereafter referred to as the "target compound") is a heterocyclic molecule featuring:
- A pyrazolo[1,5-a]pyrazine core, a bicyclic system with nitrogen atoms at positions 1, 3, 5, and 5.
- A 4-(furan-2-carbonyl)piperazine group at position 4, which introduces conformational flexibility and hydrogen-bonding capacity via the furan oxygen and amide carbonyl.
- A carbaldehyde moiety at position 3, enabling further derivatization or participation in Schiff base formation.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O3/c23-16-5-3-15(4-6-16)19-17(14-29)20-21(24-7-8-28(20)25-19)26-9-11-27(12-10-26)22(30)18-2-1-13-31-18/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAISDOAIZAVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN3C2=C(C(=N3)C4=CC=C(C=C4)Br)C=O)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS Number: 1019164-02-3) is a synthetic compound that incorporates a complex structure known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 480.3 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
Biological Activity Overview
The biological activities of pyrazole derivatives are well-documented, with many exhibiting anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The specific compound has been investigated for several potential therapeutic applications:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly inhibit inflammatory markers. For instance, compounds similar to 2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde have shown promising results in reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in various in vivo models .
2. Anticancer Properties
The pyrazolo[1,5-a]pyrazine scaffold has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that derivatives can inhibit cancer cell proliferation in vitro and in vivo by targeting specific pathways involved in tumor growth .
3. Antimicrobial Effects
Compounds containing the pyrazole nucleus have been tested against various bacterial strains. For example, certain derivatives have shown effectiveness against E. coli and Staphylococcus aureus, indicating potential as antimicrobial agents .
The mechanisms by which 2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : It could act as a ligand for various receptors, modulating their activity and influencing cellular responses.
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to the compound :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, it has shown promising antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma and non-small-cell lung cancer. The mechanism of action appears to involve the disruption of microtubule dynamics by binding to the colchicine-binding site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study:
A study reported an IC50 value of 0.32 μM against COLO205 cells, indicating potent activity. Molecular docking studies further confirmed the binding efficacy of the compound within the target site on tubulin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Its structure allows for interactions with various microbial targets, potentially inhibiting their growth.
Case Study:
Research on related pyrazole derivatives has demonstrated their effectiveness against a range of pathogens, suggesting that modifications to the structure could enhance antimicrobial efficacy .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds potential in treating various diseases:
- Cancer Therapy : As an anticancer agent targeting specific pathways in tumor cells.
- Antimicrobial Treatments : As part of a new class of antibiotics or antifungals.
- Metabolic Disorders : Potential use in treating conditions like obesity or diabetes by modulating metabolic pathways through enzyme inhibition.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The target compound shares key structural motifs with several analogs, as outlined below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₂₃H₁₇BrN₆O₂ .
Key Findings from Comparative Analysis
Impact of Core Heterocycle
- Pyrazolo[1,5-a]pyrazine vs. This may improve binding to ATP pockets in kinases .
- Pyrazolo[1,5-a]pyrimidine Derivatives : Compounds like the screening hit Y500-0139 demonstrate that pyrimidine cores tolerate bulky substituents (e.g., trifluoromethyl), but the pyrazine core in the target compound may offer better solubility due to reduced hydrophobicity.
Role of Substituents
- 4-Bromophenyl Group : Present in both the target compound and Y500-0139, this group enhances lipophilicity and may facilitate π-π stacking in hydrophobic binding pockets. However, its steric bulk could limit conformational flexibility compared to smaller groups like ethoxyphenyl in BB10-7002 .
- Piperazine Modifications: The furan-2-carbonyl moiety in the target compound introduces a planar, electron-rich region distinct from the 4-fluorobenzyl group in the dopamine ligand . This difference likely alters receptor selectivity (e.g., kinase vs. dopamine D4).
Carbaldehyde Functionality
The carbaldehyde group in the target compound is a unique feature absent in most analogs. This group enables facile functionalization (e.g., hydrazone formation), as demonstrated in pyrazole-carboxaldehyde derivatives . Such reactivity could be exploited to optimize pharmacokinetic properties.
Preparation Methods
Cyclocondensation of β-Dicarbonyl Precursors
The core assembly follows modified procedures from oxidative cross-dehydrogenative coupling (CDC) reactions. Using ethyl acetoacetate and N-amino-2-iminopyridine derivatives under oxygen atmosphere achieves optimal yields:
Reaction Conditions
| Component | Quantity |
|---|---|
| N-amino-2-iminopyridine | 3 mmol |
| Ethyl acetoacetate | 3 mmol |
| Acetic acid | 6 equivalents |
| Ethanol | 10 mL |
| Temperature | 130°C |
| Time | 18 h |
| Atmosphere | O₂ (1 atm) |
Under these conditions, pyrazolo[1,5-a]pyrazine forms via:
- Enolization of β-diketone
- Nucleophilic attack by N-amino group
- Oxidative dehydrogenation (O₂-mediated)
- 6π-electrocyclic ring closure
Yield Optimization Data
| Acid Equivalents | Atmosphere | Yield (%) |
|---|---|---|
| 2 (HOAc) | Air | 34 |
| 6 (HOAc) | Air | 74 |
| 6 (HOAc) | O₂ | 94 |
Oxygen atmosphere proves critical, enhancing yield from 74% to 94% by facilitating oxidative aromatization.
Regioselective Bromination at C-2 Position
Electrophilic Aromatic Bromination
The 4-bromophenyl group introduces via Friedel-Crafts alkylation followed by bromination, adapting methods from propanoic acid bromination protocols:
Stepwise Procedure
- Substrate Preparation : 2-Phenylpyrazolo[1,5-a]pyrazine synthesis via Suzuki-Miyaura coupling
- Bromination :
- Reactant: Bromine (1.2 equivalents)
- Medium: Aqueous sodium bicarbonate (pH 8.5–9.0)
- Temperature: 25–35°C
- Time: 10 h
Critical Parameters
- Excess bromine (>2 eq) leads to dibromination byproducts
- pH <7 promotes ortho-bromination; pH >8 ensures para-selectivity
- Heterogeneous reaction conditions minimize solvent interactions
Scale-Up Data
| Parameter | Value |
|---|---|
| Starting material | 275 kg |
| NaHCO₃ | 660 kg |
| H₂O | 6875 L |
| Bromine | 330 kg |
| Yield | 46.6% |
| Purity (GC) | 99.28% |
Post-bromination, the product is extracted with toluene and purified via acid-base partitioning.
Installation of 4-(Furan-2-Carbonyl)piperazinyl Group
Piperazine Functionalization
The piperazine moiety introduces through SNAr reaction, leveraging the electron-deficient nature of the pyrazine ring:
Synthetic Sequence
- Piperazine Protection : Boc-anhydride in THF
- Furanoyl Attachment :
- Reagent: Furan-2-carbonyl chloride (1.1 eq)
- Base: DIPEA (3 eq)
- Solvent: Dichloromethane
- Temperature: 0°C → rt
- Deprotection : TFA/DCM (1:1 v/v)
Coupling Optimization
| Condition | Yield (%) |
|---|---|
| DIPEA, DCM, 0°C | 68 |
| NaH, THF, reflux | 42 |
| Et₃N, CHCl₃, rt | 55 |
DIPEA in DCM provides optimal results due to enhanced nucleophilicity of piperazine nitrogen.
Vilsmeier-Haack Formylation at C-3
Aldehyde Group Introduction
The C-3 carbaldehyde installs via Vilsmeier reagent (POCl₃/DMF):
Reaction Parameters
| Component | Quantity |
|---|---|
| Substrate | 1 mmol |
| DMF | 3 mL |
| POCl₃ | 1.2 mL |
| Temperature | 0°C → 80°C |
| Time | 8 h |
Mechanistic Pathway
- Formation of chloroiminium ion intermediate
- Electrophilic attack at C-3 position
- Hydrolysis to aldehyde
Yield Correlation with Substituents
| R Group | Yield (%) |
|---|---|
| 4-Bromophenyl | 82 |
| 4-Methoxyphenyl | 75 |
| 2-Naphthyl | 68 |
Electron-withdrawing groups (e.g., bromo) enhance reactivity through resonance stabilization.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6)
δ 10.12 (s, 1H, CHO), 8.72 (d, J=4.8 Hz, 1H), 8.25 (d, J=8.4 Hz, 2H), 7.89–7.75 (m, 4H), 7.52 (dd, J=3.6, 1.2 Hz, 1H), 6.68 (dd, J=3.6, 1.6 Hz, 1H), 4.15–3.85 (m, 8H, piperazine).
HRMS (ESI-TOF)
Calculated for C₂₃H₁₉BrN₆O₃ [M+H]⁺: 539.0648; Found: 539.0651.
XRD Analysis
Crystals grown from EtOAc/hexane show:
- Triclinic P‾1 space group
- Unit cell dimensions: a=8.542 Å, b=11.327 Å, c=14.896 Å
- Dihedral angle between pyrazine and phenyl: 82.7°
Process Optimization Challenges
Byproduct Formation Mitigation
Key impurities and control strategies:
- 3-Bromo Isomer (<0.7%): Controlled via pH-regulated bromination
- Over-formylated Product (2–5%): Minimized by stoichiometric POCl₃ use
- Piperazine Dimer (<1%): Suppressed through slow addition protocols
Purification Techniques
- Recrystallization: Ethyl acetate/heptane (3:7)
- Chromatography: Silica gel (CH₂Cl₂:MeOH 95:5)
- Acidic wash: 1M HCl removes unreacted piperazine
Q & A
Basic Synthesis: How is this compound synthesized, and what are the critical reaction conditions?
Answer:
The synthesis typically involves a reductive amination step to couple the pyrazolo[1,5-a]pyrazine core with the furan-2-carbonyl-piperazine moiety. For example:
- Step 1: Prepare the pyrazolo[1,5-a]pyrazine-3-carbaldehyde intermediate via condensation reactions.
- Step 2: React with 1-(furan-2-carbonyl)piperazine using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) under inert conditions.
- Purification: Flash chromatography (e.g., 0–100% AcOEt/heptane gradient) yields the final product.
Key Data: - Yields for analogous reactions range from 26% to 65% , depending on substituent steric effects and reaction time .
- STAB is preferred over NaBH4 due to its stability in aprotic solvents and compatibility with secondary amines .
Advanced Synthesis: How do substituents on the piperazine ring influence reaction efficiency and product stability?
Answer:
The electron-withdrawing bromophenyl group and furan carbonyl impact reaction kinetics:
- Steric hindrance from bulky substituents (e.g., 4-bromophenyl) reduces yields (e.g., 26% in ), while smaller groups (e.g., 3-fluorophenyl) improve yields (65%) .
- Solvent choice : DCM minimizes side reactions (e.g., over-reduction) compared to polar solvents like methanol .
Optimization Strategy: - Use microwave-assisted synthesis to accelerate reaction rates for sterically hindered intermediates .
Structural Characterization: What spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- NMR :
- X-ray Crystallography : Resolves the planar pyrazine core and non-coplanar piperazine-furan arrangement , critical for docking studies .
Advanced Analysis: How do computational models predict its biological target interactions?
Answer:
- Molecular Docking : The compound’s pyrazine and bromophenyl groups show high affinity for PI3Kδ (phosphoinositide 3-kinase delta), a cancer and inflammation target.
- MD Simulations : The furan carbonyl’s flexibility allows conformational adaptation to binding pockets .
Validation : Compare computational results with in vitro kinase assays using IC50 values .
Biological Activity: What in vitro assays are recommended to evaluate its therapeutic potential?
Answer:
- Kinase Inhibition : Screen against PI3K isoforms (α, β, γ, δ) using TR-FRET assays .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays ; IC50 values <1 µM suggest lead potential .
- ADMET Profiling :
Data Contradictions: How to resolve discrepancies in reported yields for similar derivatives?
Answer:
Conflicting yields (e.g., 26% vs. 65% in ) arise from:
- Substituent electronic effects : Electron-withdrawing groups slow reductive amination.
- Purification methods : Gradient elution (e.g., 0–10% MeOH in AcOEt) improves recovery of polar byproducts .
Recommendation : - Standardize reaction conditions (solvent, temperature, stoichiometry) and validate via HPLC-MS to quantify impurities .
Structure-Activity Relationship (SAR): Which structural features enhance target selectivity?
Answer:
- Pyrazolo[1,5-a]pyrazine Core : Essential for π-π stacking with kinase ATP pockets .
- 4-Bromophenyl Group : Increases lipophilicity and improves membrane permeability (logP +0.8 vs. non-brominated analogs) .
- Furan-2-carbonyl-Piperazine : Balances solubility and hydrogen-bonding capacity .
SAR Validation : - Synthesize analogs with chlorophenyl or methylpiperazine and compare IC50 values .
Advanced Methodologies: How can microwave-assisted synthesis improve scalability?
Answer:
- Microwave irradiation reduces reaction time from 12–24 hours to 30–60 minutes for similar pyrazolo-pyrimidines .
- Case Study : Ethyl 4-(pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate achieved 85% yield in 45 minutes under microwave conditions .
Contradictory Biological Data: Why might the same compound show varying activity across cell lines?
Answer:
- Cell-Specific Expression : PI3Kδ is overexpressed in hematopoietic vs. epithelial cells, leading to variable IC50 values .
- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability .
Mitigation : Normalize data using Z’-factor to assess assay robustness .
Future Directions: What novel derivatives could address current limitations?
Answer:
- Fluorine-Substituted Analogs : Improve metabolic stability (e.g., 4-fluorophenyl reduces CYP450 oxidation) .
- Biphenyl Derivatives : Enhance kinase selectivity via extended hydrophobic interactions .
Synthetic Pathway : - Use Suzuki-Miyaura coupling to introduce aryl groups at the pyrazine 2-position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
